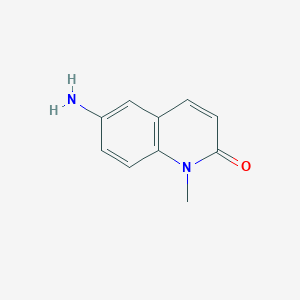
6-Amino-1-Methylquinolin-2(1h)-One
Descripción general
Descripción
6-Amino-1-Methylquinolin-2(1h)-One, also known as AMQ, is an organic compound that belongs to the quinoline family. It has been studied extensively due to its potential applications in pharmaceutical research. AMQ has been found to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
Anticancer Activity
6-Amino-1-Methylquinolin-2(1h)-One and its derivatives have been extensively studied for their potential anticancer activities. Novel derivatives of this compound have shown selective activity against various cancer cells, with some compounds exhibiting the ability to inhibit cell migration, suggesting potential as therapeutically effective anti-cancer drugs (Kubica et al., 2018). Another study synthesized quinoline-pyrimidine hybrid compounds from 6-Amino-1-Methylquinolin-2(1h)-One, which demonstrated significant in vitro cytotoxic activity against human hepatocellular carcinoma HepG2 and squamous cell carcinoma KB cancer lines (Toan et al., 2020).
Antimicrobial Activity
Compounds derived from 6-Amino-1-Methylquinolin-2(1h)-One have also been studied for their antimicrobial properties. A recent study described the synthesis of derivatives that showed significant antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Desai et al., 2021).
Role in Methylamine Dehydrogenase (MADH)
6-Amino-1-Methylquinolin-2(1h)-One is part of the structure of tryptophan tryptophylquinone, a novel quinonoid redox prosthetic group covalently bound to the small beta subunit of MADH in methylotrophic soil bacteria. This cofactor is composed of two cross-linked tryptophyl residues, which is unique in its functional role in the active site of an enzyme without other cofactors or metal ions (McIntire et al., 1991).
Application in Chemical Synthesis
The compound has been used in chemical synthesis, such as in the preparation of hydroxy analogues of antimalarial drugs and in the development of novel synthetic methodologies. A study involved the synthesis of hydroxy analogues of primaquine, an antimalarial drug, where this compound played a key role (Allahyari et al., 1984).
Propiedades
IUPAC Name |
6-amino-1-methylquinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12-9-4-3-8(11)6-7(9)2-5-10(12)13/h2-6H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTBBJJGFRSXDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC1=O)C=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1-Methylquinolin-2(1h)-One | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



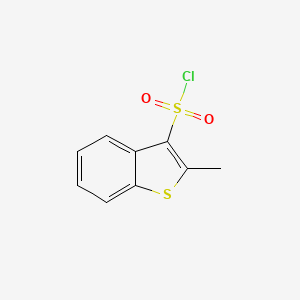
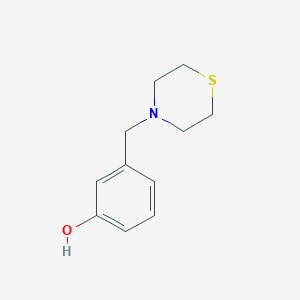

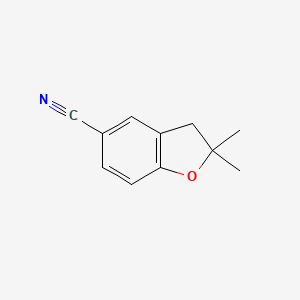
![1-[2-(2-fluorophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B3389025.png)

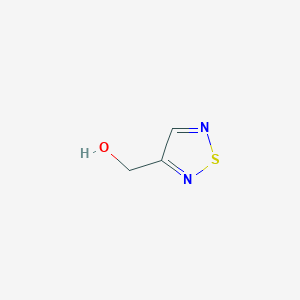
![N-[2-(chloromethyl)phenyl]acetamide](/img/structure/B3389054.png)

![4-[(Ethylsulfanyl)methyl]aniline](/img/structure/B3389065.png)
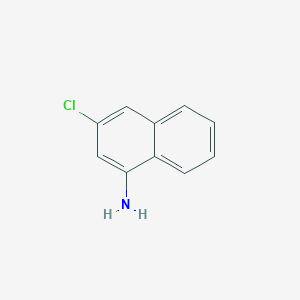

![2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine](/img/structure/B3389093.png)
![2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)benzoic acid](/img/structure/B3389099.png)